

(R)-1-(naphthalen-1-yl)ethanol molecular weight

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Compound of Interest

Compound Name: (R)-1-(naphthalen-1-yl)ethanol

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An In-depth Technical Guide to **(R)-1-(Naphthalen-1-yl)ethanol** For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(Naphthalen-1-yl)ethanol is a chiral aromatic alcohol notable for its applications in stereoselective synthesis. As a valuable chiral building block, it serves as a crucial intermediate in the synthesis of more complex chiral molecules, including pharmaceuticals and natural products.^[1] Its specific stereochemistry, designated by the (R)-configuration at the carbinol carbon, makes it a powerful tool for inducing asymmetry in chemical reactions. This guide provides a technical overview of its core physicochemical properties, with a primary focus on its molecular weight, and illustrates its structural characteristics.

Physicochemical Properties

The fundamental properties of **(R)-1-(naphthalen-1-yl)ethanol** are summarized in the table below. These data are essential for its application in experimental settings, influencing factors such as reaction stoichiometry, solvent selection, and purification methods.

Property	Value	Reference
Molecular Weight	172.22 g/mol	[2] [3] [4] [5] [6]
Molecular Formula	$C_{12}H_{12}O$	[1] [2] [4] [7] [8]
CAS Number	42177-25-3	[1] [2] [3] [4]
Appearance	White to pale yellow crystalline solid	[1]
Melting Point	47-49 °C	[1] [2] [3] [6]
Boiling Point	316.0 ± 11.0 °C (Predicted)	[1] [3]
Density	1.113 ± 0.06 g/cm ³ (Predicted)	[1] [3]
Specific Rotation (α)	+78° (c=1 in Methanol)	[1] [3]

Determination of Molecular Formula and Weight

The molecular weight of a compound is a critical parameter, fundamentally derived from its molecular formula. The determination of the formula for a novel compound like **(R)-1-(naphthalen-1-yl)ethanol** typically involves a combination of analytical techniques.

Experimental Protocols:

- Elemental Analysis: This technique determines the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a pure sample. The empirical formula, representing the simplest whole-number ratio of atoms, is calculated from these percentages.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the exact molecular mass of the compound. In this method, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured with high precision. This data provides the accurate molecular weight, which, in conjunction with the empirical formula from elemental analysis, confirms the molecular formula ($C_{12}H_{12}O$).

From the confirmed molecular formula, the molecular weight is calculated by summing the atomic weights of all constituent atoms:

- $(12 \times \text{Atomic Weight of Carbon}) + (12 \times \text{Atomic Weight of Hydrogen}) + (1 \times \text{Atomic Weight of Oxygen})$
- $(12 \times 12.011) + (12 \times 1.008) + (1 \times 15.999) = 172.22 \text{ g/mol}$

Molecular Structure and Stereochemistry

The chemical structure of **(R)-1-(naphthalen-1-yl)ethanol** features a naphthalene ring system connected to an ethanol group at the 1-position. The carbon atom bonded to the hydroxyl group and the naphthalene ring is a stereocenter, giving rise to two enantiomers, (R) and (S). The diagram below illustrates the structure of the (R)-enantiomer.

Caption: 2D structure of **(R)-1-(naphthalen-1-yl)ethanol** with the chiral center (C*) highlighted.

Applications in Asymmetric Synthesis

The primary application of **(R)-1-(naphthalen-1-yl)ethanol** in research and drug development is as a chiral auxiliary or a precursor to chiral ligands.^[1] It is frequently used to introduce chirality in reactions such as:

- Asymmetric reductions
- Nucleophilic additions
- Catalytic asymmetric reactions

Its bulky naphthalene group provides significant steric hindrance, which can effectively control the facial selectivity of approaching reagents, leading to high enantioselectivity in the desired products.^[1] This makes it an indispensable tool for the synthesis of single-enantiomer drugs, where stereochemistry is critical for therapeutic efficacy and safety.

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